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An In-depth Technical Guide to Threose Nucleic Acid (TNA) Chemistry for Researchers and
Drug Development Professionals

Introduction to Threose Nucleic Acid (TNA)

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog, or xeno nucleic acid (XNA), that
has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics.
[1][2] Unlike its natural counterparts, DNA and RNA, which are built upon a five-carbon ribose
or deoxyribose sugar, TNA's backbone is composed of a four-carbon a-L-threose sugar.[2][3]
This seemingly subtle structural alteration—resulting in a repeating backbone unit that is one
atom shorter than that of DNA and RNA—confers upon TNA a remarkable suite of properties,
most notably its exceptional resistance to nuclease degradation and its ability to form stable
duplexes with both DNA and RNA.[3][4][5] These characteristics position TNA as a promising
molecular tool for a variety of applications, from the development of robust aptamers and
antisense oligonucleotides to its exploration as a potential progenitor of RNA in prebiotic
evolution.[1][3][6]

Chemical Structure and Properties

The defining feature of TNA s its a-L-threofuranosyl sugar backbone, where the
phosphodiester bonds link the 2' and 3' carbons of adjacent threose units.[2][7] This is in
contrast to the 3'-5' phosphodiester linkages found in DNA and RNA.[7] This unique
connectivity results in a more rigid backbone that forces TNA duplexes, as well as TNA-DNA
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and TNA-RNA hybrid duplexes, into an A-like helical geometry, similar to that of double-
stranded RNA.[4][8]

One of the most significant properties of TNA is its profound stability. TNA is completely
resistant to digestion by nucleases, making it an ideal candidate for in vivo applications where
degradation by cellular enzymes is a major obstacle for traditional nucleic acid-based
therapies.[3][5] Studies have shown that TNA remains undigested for extended periods in
human serum.[9] Furthermore, TNA exhibits greater resistance to acid-mediated degradation
compared to both DNA and RNA.[5]

TNA's ability to form stable Watson-Crick base pairs with complementary DNA and RNA
strands is crucial for its function as a genetic polymer and its application in diagnostics and
therapeutics.[3][4][6] The thermal stability of these duplexes, however, can be influenced by
sequence composition, particularly the purine content of the TNA strand.[1][2][10]

Data Presentation: Duplex Stability

The thermal stability of TNA-containing duplexes is a critical parameter for their application.
The following tables summarize the melting temperatures (Tm) for various TNA:DNA and
TNA:RNA hybrid duplexes.
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Sequence Purine Content

Duplex Type Tm (°C) Reference
(5'-3) (TNA Strand)
TNA:

TNA:DNA 75% 36.1 [10]
d(AGTAGTAG)
TNA:

TNA:DNA 50% 20.0 [10]
d(ACACACAC)
TNA:

TNA:DNA 25% 22.8 [10]
d(TCTGTCTG)
TNA:
r(CGCGUAUAC TNA:RNA 50% 61.3 [11]
GCG)
DNA:
d(CGCGTATACG DNA:DNA 50% 52.8 [11]
CG)

Table 1: Melting temperatures (Tm) of TNA-containing duplexes. Conditions for TNA:DNA
duplexes: 10 uM total oligonucleotide concentration in 1.0 M NaCl, 10 mM NaH2PO4, 0.1 mM
EDTA, pH 7.0.

Synthesis of TNA

The generation of TNA oligonucleotides relies on both chemical and enzymatic methodologies.

Chemical Synthesis of TNA Phosphoramidites and
Oligonucleotides

The chemical synthesis of TNA is achieved through solid-phase phosphoramidite chemistry, a
method analogous to standard DNA and RNA synthesis.[3] This process requires the initial
synthesis of protected a-L-threofuranosyl nucleoside phosphoramidite monomers.[12]
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Workflow for the chemical synthesis of a TNA phosphoramidite monomer.
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This protocol outlines the key steps for synthesizing TNA oligonucleotides on an automated
DNA synthesizer.

e Support: Start with a solid support (e.g., controlled pore glass - CPG) functionalized with the
first nucleoside of the desired TNA sequence.

e Synthesis Cycle:

o Detritylation (Deblocking): Removal of the 5'-dimethoxytrityl (DMT) protecting group from
the support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) in
dichloromethane (DCM).

o Coupling: The next TNA phosphoramidite monomer (dissolved in anhydrous acetonitrile to
a concentration of 0.1 M) is activated with an activator (e.g., 5-ethylthiotetrazole) and
coupled to the free 5'-hydroxyl group of the growing chain. Coupling times for TNA
monomers are typically longer than for DNA monomers, often requiring 5-10 minutes.

o Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion
mutants. This is typically done with a mixture of acetic anhydride and N-methylimidazole.

o Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester
using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

o Repeat: The cycle is repeated until the desired TNA oligonucleotide sequence is
synthesized.

o Cleavage and Deprotection: The synthesized TNA oligonucleotide is cleaved from the solid
support and all protecting groups are removed by treatment with aqueous ammonium
hydroxide at an elevated temperature (e.g., 55°C for 18 hours).

 Purification: The crude TNA oligonucleotide is purified using methods such as
polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography
(HPLC).

Enzymatic Synthesis of TNA
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The enzymatic synthesis of TNA has been made possible through the directed evolution of
DNA polymerases.[13] Engineered polymerases, such as Therminator DNA polymerase and
Kod-RlI, can now transcribe DNA templates into TNA.[5][7] More recently, a highly efficient TNA
polymerase, designated 10-92, has been engineered, further bridging the performance gap
between natural and artificial enzyme systems.

The efficiency of TNA synthesis by engineered polymerases is a key factor in its utility. The
following table presents the kinetic parameters for single nucleotide incorporation by
Therminator DNA polymerase.

Catalytic Efficiency

Substrate Km (pM) Vmax (relative)
(Vmax/Km)

dATP 0.2+0.1 1.00 5.0

tATP 9+2 0.45 0.05

dGTP 0.3+0.1 1.00 3.3

tGTP 14+4 0.20 0.01

dCTP 1.0+0.3 1.00 1.0

tCTP 1214 0.25 0.02

dTTP 04+0.1 1.00 25

tTTP 11+3 0.29 0.03

Table 2: Kinetic parameters for single nucleotide incorporation by Therminator DNA
polymerase. Data is for the incorporation of a single deoxynucleotide (dNTP) or threonucleotide
(tNTP) onto a DNA primer-template.

This protocol provides a general method for the synthesis of TNA using Therminator DNA
polymerase.

e Reaction Mixture Preparation: In a PCR tube, combine the following components:

o 1X ThermoPol Reaction Buffer (20 mM Tris-HCI, 10 mM (NH4)2S04, 10 mM KCI, 2 mM
MgS04, 0.1% Triton X-100, pH 8.8)
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o DNA template (100 nM)
o DNA primer (50 nM, 5'-end labeled with 32P for visualization)

o tNTP mix (concentrations may need to be optimized, e.g., 60 uM tDTP, 60 uM tTTP, 18 uM
tCTP, 2 uM tGTP)

o Tth pyrophosphatase (1 U)

o Nuclease-free water to the final volume.

e Enzyme Addition: Add Therminator DNA polymerase (0.5 U).

 Incubation: Incubate the reaction at a suitable temperature (e.g., 55°C or 75°C) for a duration
ranging from several hours to overnight (e.g., 24 hours).

o Reaction Quenching: Stop the reaction by adding a stop buffer containing 7 M urea and 40
mM EDTA.

e Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis
(PAGE) and visualize using phosphorimaging.

TNA in Drug Development: Aptamers and Gene
Silencing

The high biological stability and specific binding capabilities of TNA make it an attractive
molecule for drug development.

TNA Aptamers

Aptamers are structured nucleic acid molecules that can bind to a wide range of targets with
high affinity and specificity.[14] TNA aptamers, generated through an in vitro selection process
called Systematic Evolution of Ligands by Exponential Enrichment (SELEX), offer the
advantage of being resistant to nuclease degradation.[3] TNA aptamers have been successfully
evolved to bind to both small molecules, such as ATP, and protein targets.[14][15]
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The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for
generating TNA aptamers.

The binding affinity of an aptamer to its target is quantified by the dissociation constant (Kd).

Aptamer Target Kd (pMm) Reference

T10-7.15 ATP 22+5 [15]

Table 3: Binding affinity of a TNA aptamer for adenosine triphosphate (ATP).
This protocol provides a general outline for the selection of TNA aptamers.

o Library Preparation: Start with a single-stranded DNA library containing a central random
region flanked by constant primer binding sites.

e TNA Transcription: Transcribe the DNA library into a TNA library using an engineered TNA
polymerase.

¢ Binding Selection:

o Incubate the TNA library with the target molecule in a binding buffer (e.g., 5 mM MgClI2,
300 mM NacCl, 20 mM Tris-HCI, pH 7.6).

o Partition the TNA molecules that have bound to the target from the unbound sequences.
This can be achieved using methods like nitrocellulose filter binding or affinity
chromatography.

o Elution: Elute the bound TNA molecules from the target.

o Reverse Transcription: Reverse transcribe the enriched TNA pool back into cDNA using an
engineered reverse transcriptase capable of reading a TNA template.

o PCR Amplification: Amplify the cDNA pool using PCR with primers corresponding to the
constant regions of the library.

o Next Round of Selection: Use the amplified DNA as the template for the next round of TNA
transcription and selection.
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o Cloning and Sequencing: After several rounds of selection and enrichment, the final DNA
pool is cloned and sequenced to identify the individual TNA aptamer sequences.

TNA for Gene Silencing

The unique properties of TNA are also being explored in the context of gene silencing
technologies like RNA interference (RNAI). The incorporation of TNA nucleotides into short
interfering RNAs (SiRNAs) has been shown to enhance their metabolic stability while
maintaining their gene-silencing activity. Single TNA modifications can significantly increase the
stability of the oligonucleotide against exonucleases. This suggests that TNA-modified siRNAs
could offer improved therapeutic potential due to their increased longevity in a physiological
environment.

Conclusion

Threose nucleic acid represents a significant advancement in the field of synthetic genetics. Its
unique chemical structure imparts a remarkable stability against enzymatic degradation, a
property that is highly desirable for the development of nucleic acid-based therapeutics and
diagnostics. The development of engineered polymerases that can synthesize and replicate
TNA has opened the door to the in vitro evolution of functional TNA molecules, such as
aptamers. As research continues to expand our understanding of TNA chemistry and its
biological applications, it is poised to become an invaluable tool for researchers, scientists, and
drug development professionals, offering novel solutions to long-standing challenges in
medicine and biotechnology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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